1-(Ethenesulfonyl)nonadec-1-ene
Description
1-(Ethenesulfonyl)nonadec-1-ene is a synthetic organic compound characterized by a long-chain alkene (nonadec-1-ene) functionalized with an ethenesulfonyl group (-SO₂-CH₂-CH₂) at the terminal position. Its structure combines a hydrophobic 19-carbon chain with a polar, electron-deficient sulfonyl group, making it amphiphilic. The ethenesulfonyl moiety is known for its strong Michael acceptor properties, enabling reactions with nucleophiles like amines and thiols under mild conditions .
Nonadec-1-ene, the alkene backbone of this compound, has been identified in industrial wastewater from leather processing, highlighting its environmental persistence . The addition of the ethenesulfonyl group likely alters its physicochemical behavior, including solubility and degradation pathways.
Properties
CAS No. |
595557-03-2 |
|---|---|
Molecular Formula |
C21H40O2S |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-ethenylsulfonylnonadec-1-ene |
InChI |
InChI=1S/C21H40O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(22,23)4-2/h4,20-21H,2-3,5-19H2,1H3 |
InChI Key |
JLDXBEMTHPTEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CS(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethenesulfonyl)nonadec-1-ene typically involves the reaction of nonadec-1-ene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Nonadec-1-ene+Ethenesulfonyl chloride→1-(Ethenesulfonyl)nonadec-1-ene
Industrial Production Methods
Industrial production of 1-(Ethenesulfonyl)nonadec-1-ene may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(Ethenesulfonyl)nonadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethenesulfonyl group under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted nonadec-1-ene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethenesulfonyl)nonadec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethenesulfonyl)nonadec-1-ene involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethenesulfonyl Fluoride (ESF)
- Structure : Lacks the long alkyl chain, featuring a terminal sulfonyl fluoride group (-SO₂F) instead.
- Reactivity : ESF is a potent Michael acceptor due to the electron-withdrawing sulfonyl fluoride group, reacting rapidly with nucleophiles like amines and thiols. It is stable under biological conditions, making it useful for radiolabeling biomolecules .
- Applications : Used as a minimalistic prosthetic group for ¹⁸F radiolabeling in nuclear medicine .
- Key Difference: The absence of a long alkyl chain in ESF results in higher polarity and water solubility compared to 1-(Ethenesulfonyl)nonadec-1-ene.
Nonadec-1-ene
- Structure : A simple 19-carbon alkene without sulfonyl functionalization.
- Reactivity : Exhibits typical alkene reactivity (e.g., hydrogenation, oxidation) but lacks electrophilic sites for nucleophilic attack.
- Environmental Impact : Persists in industrial wastewater and resists biodegradation due to its hydrophobicity .
Physicochemical Properties
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